Pyridine Nitrogen Regioisomerism: Nicotinate (CAS 176433-48-0) vs. Isonicotinate (CAS 907545-63-5) Differentiation
Ethyl 2-chloro-5-formylnicotinate (CAS 176433-48-0) is the 3-carboxylate regioisomer, with the pyridine nitrogen positioned meta to the ester-bearing carbon. In contrast, ethyl 2-chloro-5-formylisonicotinate (CAS 907545-63-5) represents the 4-carboxylate regioisomer, with nitrogen positioned para to the ester-bearing carbon . This regioisomeric distinction is not merely nominal: the differing nitrogen position alters the electron density distribution across the pyridine ring, which in turn influences the reactivity of the 2-chloro group in nucleophilic aromatic substitution reactions and the coordination geometry in metal-catalyzed transformations. The regioisomers are chemically distinct entities with independent CAS registry numbers and non-interchangeable synthetic behavior.
| Evidence Dimension | Pyridine nitrogen position relative to 3-carboxylate ester group |
|---|---|
| Target Compound Data | Nitrogen meta to ester (3-carboxylate / nicotinate scaffold) |
| Comparator Or Baseline | Ethyl 2-chloro-5-formylisonicotinate (CAS 907545-63-5): nitrogen para to ester (4-carboxylate / isonicotinate scaffold) |
| Quantified Difference | Qualitative: fundamental regioisomeric distinction affecting electronic properties and synthetic reactivity |
| Conditions | Structural analysis based on SMILES: Target compound SMILES = CCOC(=O)c1cc(C=O)cnc1Cl; Comparator SMILES = CCOC(=O)c1cc(Cl)ncc1C=O |
Why This Matters
Regioisomer selection determines reaction outcomes in downstream derivatization, metal coordination behavior, and biological target engagement; substitution of one isomer for the other without re-optimization invalidates synthetic protocols.
